molecular formula C13H19Cl2N3 B13599124 (2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride

(2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride

Cat. No.: B13599124
M. Wt: 288.21 g/mol
InChI Key: JMZNMLHEWFLLEK-UHFFFAOYSA-N
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Description

(2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride is a chemical compound with the molecular formula C13H18ClN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride typically involves the reaction of quinoline derivatives with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure the consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various quinoline-based compounds.

Biology

The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are evaluated for their efficacy and safety in treating various diseases.

Industry

The compound finds applications in the pharmaceutical industry for the development of new drugs. It is also used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication, making them effective against cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of (2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride.

    Chloroquine: A well-known antimalarial drug with a quinoline core structure.

    Quinacrine: Another antimalarial drug with structural similarities to quinoline derivatives.

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H19Cl2N3

Molecular Weight

288.21 g/mol

IUPAC Name

N'-methyl-N'-(quinolin-3-ylmethyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C13H17N3.2ClH/c1-16(7-6-14)10-11-8-12-4-2-3-5-13(12)15-9-11;;/h2-5,8-9H,6-7,10,14H2,1H3;2*1H

InChI Key

JMZNMLHEWFLLEK-UHFFFAOYSA-N

Canonical SMILES

CN(CCN)CC1=CC2=CC=CC=C2N=C1.Cl.Cl

Origin of Product

United States

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